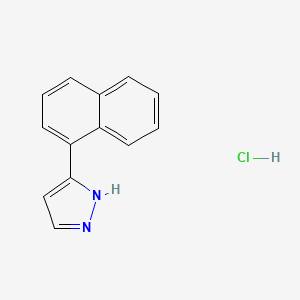

3-(1-naphthyl)-1H-pyrazole hydrochloride

概要

説明

3-(1-naphthyl)-1H-pyrazole hydrochloride is an organic compound that features a naphthalene ring attached to a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-naphthylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The final product is typically purified through recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

3-(1-Naphthyl)-1H-pyrazole hydrochloride can undergo oxidation under controlled conditions to form derivatives such as pyrazole N-oxides or hydroxylated products. These reactions typically employ oxidizing agents like HO, KMnO, or meta-chloroperbenzoic acid (mCPBA)1. Oxidation at the pyrazole ring or the naphthyl substituent enhances the compound's polarity and biological activity, making it valuable for medicinal chemistry applications.

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing reagents (e.g., aldehydes, ketones) to form Schiff bases or fused heterocyclic systems. For example:

-

Reaction with aromatic aldehydes yields hydrazone derivatives via nucleophilic substitution at the pyrazole NH group2.

-

Condensation with acetylacetone produces pyrazolo[1,5-a]pyrimidines, which exhibit enhanced pharmacological properties3.

Table 1: Condensation Reactions and Products

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (1-Naphthyl)pyrazole hydrazone | Ethanol, reflux, 6 h | 78 |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | AcOH, 80°C, 12 h | 65 |

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable functionalization of the naphthyl or pyrazole moieties. Key methods include:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce aryl groups at the 3-position.

This method achieves yields of 60–90% under mild conditions4.

-

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes and CuI/Pd catalysts4.

Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(PPh), KPO | 82 |

| Sonogashira | Phenylacetylene | PdCl(PPh), CuI | 70 |

Annulation Reactions

The compound serves as a precursor for annulated heterocycles. For instance, heating with ammonia under pressure yields pyrazolo[4,3-c]pyridines, which are bioactive scaffolds3:

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation in basic media (e.g., NaOH, KCO) to regenerate the free base, 3-(1-naphthyl)-1H-pyrazole. This reversible property is critical for pH-dependent solubility in drug formulations1.

Key Research Findings

-

Biological Relevance : Derivatives from cross-coupling reactions show inhibitory activity against kinases and inflammatory enzymes4.

-

Synthetic Efficiency : Pd-catalyzed methods achieve regioselective functionalization with minimal byproducts4.

-

Stability : The naphthyl group enhances thermal stability, enabling reactions at elevated temperatures (e.g., 100°C)3.

科学的研究の応用

Synthesis and Characterization

The synthesis of pyrazole derivatives can be achieved through various methods, including reactions with π-deficient compounds and multicomponent reactions . For example, reacting specific compounds with diaminomaleonitrile or using Vilsmeier–Haack reactions can yield substituted pyrazoles . A three-component reaction involving 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N, N-dimethylformamide dimethyl acetal, and different amines, catalyzed by acetic acid, can also produce pyrazole derivatives .

Biological Activities

Pyrazoles and their derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry .

Antimicrobial Properties: Pyrazole derivatives are recognized for their antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities . For instance, pyrazole derivatives have been screened against Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains, demonstrating their potential as antimicrobial agents .

Anti-inflammatory Activity: Certain pyrazole derivatives have shown significant anti-inflammatory activity, even surpassing standard drugs like diclofenac sodium in some studies .

Anticancer Properties: Pyrazoline derivatives have demonstrated anticancer effects, highlighting their potential in cancer therapy .

Other Activities: Beyond antimicrobial, anti-inflammatory, and anticancer activities, pyrazoline derivatives exhibit a range of pharmacological effects, including analgesic, antidepressant, antiepileptic, and antiviral activities . They can also act as inhibitors of various enzymes and receptors, such as MAO inhibitors, nitric oxide synthase inhibitors, and ACAT inhibitors . Additionally, some pyrazole derivatives have shown activity against Leishmania amazonensis and T. cruzi, indicating their potential in treating parasitic infections .

Applications in Material Science

While the primary applications of pyrazole derivatives are in medicinal chemistry, they also find use in material science . Their unique chemical structures and properties make them suitable for various applications, including:

- Gelling Agents: Pyrazole-containing compounds can be used as gelling agents in various applications. For instance, certain compounds form nonviscous solutions in water that, upon adding a catalyst, gel in a controlled manner. These gels are insoluble in water and most organic solvents, resistant to fungal attack, and mechanically stable in contact with water .

- Industrial Applications: Pyrazoles are utilized in various industrial applications, including the production of rubber vulcanization accelerators, corrosion inhibitors, and polymer resins .

Data Table: Biological Activities of Pyrazole Derivatives

Case Studies

Due to the limited specific information on "3-(1-naphthyl)-1H-pyrazole hydrochloride," case studies are based on related pyrazole derivatives to illustrate potential applications:

- Anti-inflammatory Activity: A study demonstrated that a p-nitrophenyl moiety connected to a pyrazole scaffold exhibited higher anti-inflammatory activity than diclofenac sodium . This suggests the potential for using substituted pyrazoles in developing more effective anti-inflammatory drugs.

- Antimicrobial Applications: Pyrazole derivatives have been evaluated for their antibacterial, anti-inflammatory, and antitubercular properties, indicating their potential as broad-spectrum antimicrobial agents .

作用機序

The mechanism of action of 3-(1-naphthyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-naphthylamine: A precursor in the synthesis of 3-(1-naphthyl)-1H-pyrazole hydrochloride.

1-naphthylhydrazine: Another precursor used in the synthesis.

Naphthalene derivatives: Compounds with similar aromatic structures.

Uniqueness

This compound is unique due to the presence of both naphthalene and pyrazole rings, which confer distinct chemical and physical properties

生物活性

3-(1-Naphthyl)-1H-pyrazole hydrochloride is a compound notable for its significant biological activities, particularly as an antioxidant and enzyme inhibitor . This article explores its biological activity, mechanism of action, and potential applications based on diverse research findings.

- Molecular Formula : C13H10N2·HCl

- Molecular Weight : 230.69 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Its effectiveness has been evaluated using various assays, including:

- DPPH Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. The results suggest a strong capacity to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

- Nitric Oxide Scavenging Test : The compound has shown significant efficacy in reducing nitric oxide levels, further supporting its role as an antioxidant.

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit enzymes involved in inflammatory processes. Key findings include:

- 15-Lipoxygenase Inhibition : Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on 15-lipoxygenase, an enzyme linked to the production of inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects primarily involves:

- Electrophilic Aromatic Substitution : The presence of the naphthyl group allows for electrophilic reactions, which can modify biological targets.

- Interaction with Biological Targets : The compound may interact with various enzymes and receptors, modulating their activity and influencing biochemical pathways related to inflammation and oxidative stress.

Comparative Analysis with Similar Compounds

The unique structural features of this compound enhance its biological activity compared to structurally similar compounds. The following table summarizes key activities of related compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 3-(2-naphthyl)-1H-pyrazole | Pyrazole derivative | Antioxidant |

| 4-(naphthalen-2-yl)-1H-pyrazole | Pyrazole derivative | Lipoxygenase inhibitor |

| 5-(naphthalen-1-yl)-4H-pyrazolo[3,4-b]quinolin | Heterocyclic compound | Antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited 15-lipoxygenase with an IC50 value indicating significant potency. This suggests its potential utility in developing anti-inflammatory therapies.

- Antioxidant Efficacy : In a comparative study, this compound showed superior antioxidant activity compared to other naphthalene derivatives, highlighting its effectiveness in scavenging free radicals.

- Pharmacological Potential : Further investigations into its pharmacological profile are ongoing, aiming to elucidate additional therapeutic applications, particularly in cancer treatment due to its ability to modulate oxidative stress pathways.

特性

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSZGUGDGGGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。